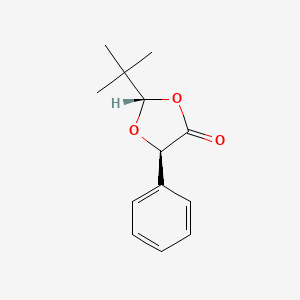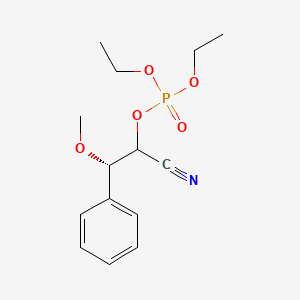
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This reaction proceeds smoothly in the presence of tert-butyl hydroperoxide, leading to the formation of the desired compound through a series of oxidation, bond cleavage, and bond formation steps .
Industrial Production Methods
the use of flow microreactor systems has been suggested as a more efficient and sustainable approach for the synthesis of tertiary butyl esters, which could potentially be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Menthol Glycinates: These compounds are similar in structure and have been studied for their cooling effects.
WS-3 and WS-5: These are cooling agents that share structural similarities with (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dioxolane ring
Propiedades
Número CAS |
834909-35-2 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2S,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12-15-10(11(14)16-12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-,12+/m1/s1 |
Clave InChI |
ASTUNMYDURHXIM-PWSUYJOCSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1O[C@@H](C(=O)O1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1OC(C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)

![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)


![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)

